molecular formula C7H9N3O2 B1296619 N,N-dimethyl-3-nitropyridin-2-amine CAS No. 5028-23-9

N,N-dimethyl-3-nitropyridin-2-amine

Cat. No. B1296619
Key on ui cas rn: 5028-23-9
M. Wt: 167.17 g/mol
InChI Key: HOESCRDIWBIVCL-UHFFFAOYSA-N
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Patent
US05668157

Procedure details

A stirred mixture of the product from Step 1 (1.05 g, 0.00628 mol), stannous chloride dihydrate (7.09 g, 0.03141 mol) and absolute EtOH (13.9 ml), under nitrogen, was warmed to 80° C. during 30 minutes and kept at that temperature for an additional 30 minutes. The mixture was cooled and kept at ambient temperature for 1 hour. It was then poured onto ice (200 ml), treated slowly with solid NaHCO3 (2.88 g) and adjusted to pH 8 with saturated NaHCO3. This mixture was extracted with EtOAc; the extract was washed with water, dried (Na2SO4) and concentrated to give the titled product (0.738 g), a dark oil.
Quantity
1.05 g
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride dihydrate
Quantity
7.09 g
Type
reactant
Reaction Step One
Name
Quantity
13.9 mL
Type
solvent
Reaction Step One
Quantity
2.88 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:12])[C:3]1[C:8]([N+:9]([O-])=O)=[CH:7][CH:6]=[CH:5][N:4]=1.C([O-])(O)=O.[Na+]>CCO>[NH2:9][C:8]1[C:3]([N:2]([CH3:12])[CH3:1])=[N:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.05 g
Type
reactant
Smiles
CN(C1=NC=CC=C1[N+](=O)[O-])C
Name
stannous chloride dihydrate
Quantity
7.09 g
Type
reactant
Smiles
Name
Quantity
13.9 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
2.88 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
WAIT
Type
WAIT
Details
kept at ambient temperature for 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
It was then poured onto ice (200 ml)
EXTRACTION
Type
EXTRACTION
Details
This mixture was extracted with EtOAc
WASH
Type
WASH
Details
the extract was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC=1C(=NC=CC1)N(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.738 g
YIELD: CALCULATEDPERCENTYIELD 85.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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